2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-propylacetamide
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Overview
Description
2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-propylacetamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a benzodioxepin moiety, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-propylacetamide typically involves multiple steps, starting with the preparation of the triazole ring and the benzodioxepin moiety. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile. The benzodioxepin moiety is often prepared via a cyclization reaction involving a catechol derivative and an appropriate alkylating agent.
This step typically requires the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under hydrogenation conditions using a palladium catalyst.
Substitution: The benzodioxepin moiety can undergo electrophilic aromatic substitution reactions with halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens (e.g., bromine), nitro groups (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or nitrated benzodioxepin derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving triazole and benzodioxepin derivatives.
Medicine: Potential therapeutic applications due to its unique structural features, which may interact with specific biological targets.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-propylacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring may interact with metal ions or other active sites, while the benzodioxepin moiety may engage in hydrophobic interactions with biological membranes .
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methylacetamide
- **2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-ethylacetamide
Uniqueness
The uniqueness of 2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-propylacetamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C19H24N4O3S |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-[[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-propylacetamide |
InChI |
InChI=1S/C19H24N4O3S/c1-2-8-20-17(24)12-27-19-22-21-18(23(19)14-5-6-14)13-4-7-15-16(11-13)26-10-3-9-25-15/h4,7,11,14H,2-3,5-6,8-10,12H2,1H3,(H,20,24) |
InChI Key |
YBWYVYRRWOZFJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CSC1=NN=C(N1C2CC2)C3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
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